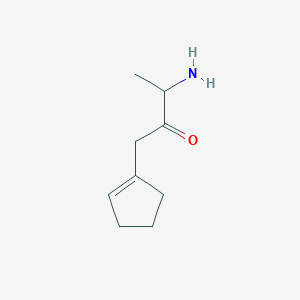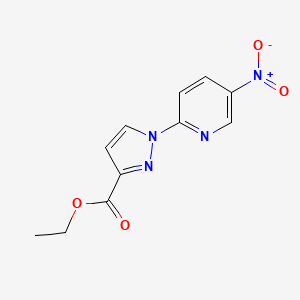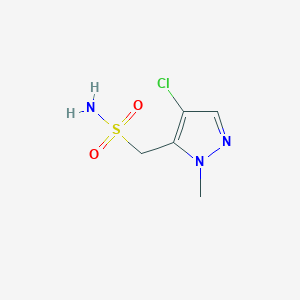![molecular formula C9H13ClN2S B13192274 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 5-chloro-2-methylthiazole with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.
Scientific Research Applications
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can bind to DNA or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine can be compared with other similar compounds, such as:
5-Chloro-2-methylthiazole: A precursor in the synthesis of the target compound.
Piperidine: The parent compound of the piperidine ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClN2S |
|---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
5-chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H13ClN2S/c10-8-6-12-9(13-8)5-7-1-3-11-4-2-7/h6-7,11H,1-5H2 |
InChI Key |
UPYFJSSDRMLYDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)

![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)
![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)




![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

